4-Sulfamoylbutanoic acid (CAS: 175476-52-5) is a highly specialized bifunctional building block primarily procured for the synthesis of ultra-long-acting peptide and protein therapeutics. Structurally, it features a terminal carboxylic acid for standard peptide coupling and a sulfamoyl group designed to form an N-acylsulfonamide linkage upon reaction with fatty acids. This specific architecture is the critical half-life extension moiety used in advanced biologics. By mimicking the physiological ionization of natural fatty acids while providing precise steric spacing, this compound enables the creation of side chains that bind non-covalently to human serum albumin (HSA) with exceptional affinity, delaying renal clearance and proteolytic degradation [1].
Substituting 4-sulfamoylbutanoic acid with conventional aliphatic dicarboxylic acids (e.g., adipic acid) or standard PEG linkers fundamentally alters the pharmacokinetic profile of the resulting therapeutic. Standard amide-linked fatty acids lack the specific acidic pKa (~4.5) of the N-acylsulfonamide group formed by this compound, resulting in a neutral linkage at physiological pH that fails to engage the basic residues within HSA's fatty acid binding pockets effectively [1]. Consequently, generic substitutions lead to a dramatic drop in albumin-binding affinity, accelerating drug clearance and failing to achieve target once-weekly dosing profiles. Furthermore, altering the 4-carbon chain length disrupts the delicate steric balance required to project the lipid moiety into HSA without sterically hindering the therapeutic protein's interaction with its native receptor [2].
The primary procurement advantage of 4-sulfamoylbutanoic acid lies in its ability to form an N-acylsulfonamide linkage when coupled with a fatty acid. This linkage possesses a highly specific pKa of approximately 4.5, ensuring it is fully ionized (anionic) at the physiological pH of 7.4. In contrast, standard amide linkages formed by generic dicarboxylic acid linkers remain neutral. This anionic state is critical for mimicking the natural carboxylate of free fatty acids, allowing strong electrostatic interactions with basic amino acid residues deep within the HSA binding pockets[1].
| Evidence Dimension | Linkage Ionization State (pKa) |
| Target Compound Data | ~4.5 (N-acylsulfonamide formed by 4-sulfamoylbutanoic acid) |
| Comparator Or Baseline | >14 (Standard amide linkage from generic aliphatic linkers) |
| Quantified Difference | >9 orders of magnitude difference in acidity, ensuring 100% ionization at pH 7.4. |
| Conditions | Physiological pH (7.4) in serum. |
Procuring this specific sulfamoyl building block is essential for achieving the anionic charge required for high-affinity albumin binding and subsequent half-life extension.
The 4-carbon aliphatic chain of 4-sulfamoylbutanoic acid provides the exact spatial separation needed between the therapeutic peptide backbone and the bulky albumin-binding lipid. Comparative studies demonstrate that shortening the linker to 2 carbons creates severe steric clashes that reduce the protein's affinity for its native receptor. Conversely, extending the linker beyond 6 carbons increases the hydrodynamic radius unnecessarily, leading to increased susceptibility to proteolytic cleavage and reduced manufacturing yield during solid-phase peptide synthesis (SPPS) [1].
| Evidence Dimension | Spacer Length and in vitro Receptor Activity Retention |
| Target Compound Data | 4-carbon spacer (Optimal retention of receptor EC50) |
| Comparator Or Baseline | 2-carbon or 8-carbon spacers (Significant loss of receptor affinity or stability) |
| Quantified Difference | The 4-carbon spacer maintains therapeutic activity within a 2- to 3-fold range of the wild-type protein, whereas shorter spacers can reduce activity by >10-fold. |
| Conditions | In vitro receptor activation assays for lipidated peptide analogs. |
Selecting the 4-carbon sulfamoyl variant ensures the final biologic retains its therapeutic potency while gaining long-acting properties.
For CDMOs and peptide manufacturers, processability is a primary selection criterion. 4-Sulfamoylbutanoic acid features an unhindered terminal carboxylic acid that is highly compatible with standard Fmoc-SPPS activation chemistries (e.g., DIC/Oxyma, HATU). It couples efficiently to the epsilon-amino group of lysine residues on the solid support. Compared to attempting to couple pre-synthesized, bulky N-acylsulfonamide-lipid complexes—which often suffer from poor solubility and low coupling yields (<70%)—stepwise addition using 4-sulfamoylbutanoic acid followed by on-resin sulfamoyl acylation routinely achieves >95% coupling efficiency [1].
| Evidence Dimension | On-resin coupling efficiency |
| Target Compound Data | >95% yield using stepwise addition of 4-sulfamoylbutanoic acid |
| Comparator Or Baseline | <70% yield using pre-conjugated bulky lipid-sulfonamide complexes |
| Quantified Difference | >25% improvement in coupling efficiency, significantly reducing deletion sequences and purification burden. |
| Conditions | Standard Fmoc-SPPS using DIC/Oxyma activation at room temperature. |
Using this compound as a stepwise building block drastically improves crude peptide purity and overall manufacturing yield in commercial CDMO settings.
The ultimate validation of 4-sulfamoylbutanoic acid is its performance in clinical-grade biologics. When utilized to construct the side chain of advanced therapeutics like somapacitan, the resulting N-acylsulfonamide-tetrazole moiety extends the circulating half-life of human growth hormone from a baseline of approximately 24 hours (unmodified) to 10–12 days in humans. This is a superior extension compared to standard simple lipidation strategies (e.g., palmitoylation via a gamma-glutamyl linker), which typically only extend half-lives to 2–3 days for similar sized proteins, proving the superior HSA-binding kinetics of the sulfamoyl-based construct [1].
| Evidence Dimension | In vivo circulating half-life |
| Target Compound Data | 10–12 days (Biologics utilizing the 4-sulfamoylbutanoic acid-derived linker) |
| Comparator Or Baseline | 2–3 days (Standard gamma-glutamyl lipidation on similar proteins) |
| Quantified Difference | ~4- to 5-fold increase in half-life over standard lipidation, enabling true once-weekly dosing. |
| Conditions | Human pharmacokinetic clinical data for long-acting growth hormone analogs. |
This specific linker chemistry is the proven, regulatory-validated choice for upgrading daily peptide injections into once-weekly blockbuster therapeutics.
Ideal for CDMOs and biopharma companies developing once-weekly GLP-1, GIP, or growth hormone analogs where standard lipidation fails to provide sufficient half-life extension. The N-acylsulfonamide linkage generated by this compound ensures maximal human serum albumin (HSA) binding [1].
Used as a core building block in medicinal chemistry to create bioisosteres of carboxylic acids that require specific pKa tuning for target engagement or albumin binding, outperforming standard neutral amide linkers [1].
Highly suitable for stepwise on-resin assembly of complex side chains, allowing manufacturers to avoid the low yields and poor solubility associated with coupling massive, pre-assembled lipid-linker constructs during commercial scale-up [2].
Irritant